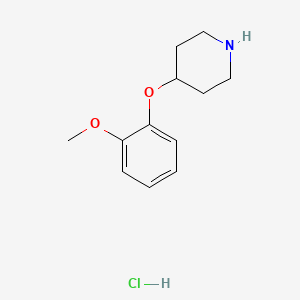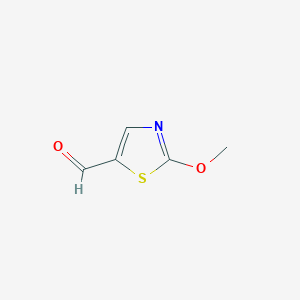
Chlorhydrate de 4-(2-méthoxyphénoxy)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring bonded to a methoxyphenoxy group.
Applications De Recherche Scientifique
4-(2-Methoxyphenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Analyse Biochimique
Cellular Effects
The effects of 4-(2-Methoxyphenoxy)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact metabolic processes in certain cell types, potentially altering the expression of genes involved in these pathways. Additionally, its influence on cell signaling can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(2-Methoxyphenoxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. The compound may bind to enzyme active sites, preventing substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, leading to altered gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(2-Methoxyphenoxy)piperidine hydrochloride over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has shown varying degrees of stability, with some studies indicating potential degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its application.
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyphenoxy)piperidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating a dosage-dependent response in animal models.
Metabolic Pathways
4-(2-Methoxyphenoxy)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of 4-(2-Methoxyphenoxy)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is essential for elucidating its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(2-Methoxyphenoxy)piperidine hydrochloride plays a critical role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its interaction with target biomolecules and subsequent cellular responses.
Méthodes De Préparation
The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
4-(2-Methoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxy group or the piperidine ring is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, it can influence metabolic pathways related to energy production and utilization, impacting cellular metabolism and function.
Comparaison Avec Des Composés Similaires
4-(2-Methoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure but with a methoxy group at a different position on the phenoxy ring.
4-(2-Methylphenoxy)piperidine hydrochloride: This compound has a methyl group instead of a methoxy group on the phenoxy ring.
The uniqueness of 4-(2-Methoxyphenoxy)piperidine hydrochloride lies in its specific structural arrangement, which can result in different chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNXSSGZWBTOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587444 |
Source


|
| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-31-3 |
Source


|
| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)


![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)







